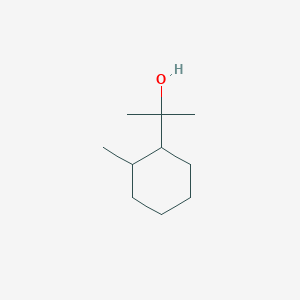
o-Menthan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Menthan-8-ol: is an organic compound with the molecular formula C10H20O . It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by its IUPAC name, 2-(2-Methylcyclohexyl)-2-propanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Menthan-8-ol typically involves the hydrogenation of piperitone, a naturally occurring monoterpene. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation process converts the carbon-carbon double bonds in piperitone to single bonds, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
o-Menthan-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of menthone and menthol.
Reduction: Formation of menthane.
Substitution: Formation of menthyl ethers and esters.
Scientific Research Applications
o-Menthan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical analgesics and anti-inflammatory agents.
Industry: Used in the formulation of fragrances, flavors, and cosmetics
Mechanism of Action
The mechanism of action of o-Menthan-8-ol involves its interaction with various molecular targets and pathways:
Cold and Menthol Receptor 1 (TRPM8): this compound activates this receptor, leading to a cooling sensation.
κ-Opioid Receptor: It may also act as an agonist at this receptor, contributing to its analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Menthol: Similar in structure but differs in the position of the hydroxyl group.
Menthone: An oxidized form of menthol.
Pulegone: A related monoterpene with a ketone functional group.
Uniqueness
o-Menthan-8-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its ability to activate the TRPM8 receptor makes it particularly valuable in applications requiring a cooling effect .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8-6-4-5-7-9(8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
IICCIPKJBCWTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















